

Optimizing Isodeoxyelephantopin dosage for maximum therapeutic effect

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Compound of Interest

Compound Name: Isodeoxyelephantopin

Cat. No.: B1232851

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Technical Support Center: Isodeoxyelephantopin (IDOE)

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **Isodeoxyelephantopin (IDOE)**.

Frequently Asked Questions (FAQs)

Q1: What is **Isodeoxyelephantopin (IDOE)** and what is its primary mechanism of action?

A1: **Isodeoxyelephantopin (IDOE)** is a sesquiterpene lactone, a natural bioactive compound extracted from plants of the Elephantopus genus, such as Elephantopus scaber.^{[1][2]} Its primary mechanism of action as an anti-cancer agent involves targeting multiple signaling pathways that are often deregulated in cancer cells.^{[1][2][3]} Key pathways affected include NF- κ B, STAT3, MAPKs, and PI3K/AKT/mTOR.^{[1][3][4]} IDOE has been shown to induce apoptosis (programmed cell death), inhibit cell proliferation, and suppress invasion and metastasis in various cancer cell lines.^{[2][5][6]}

Q2: What are the main signaling pathways modulated by IDOE?

A2: IDOE modulates several critical signaling pathways implicated in cancer progression:

- **NF-κB Signaling:** IDOE suppresses the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of genes involved in inflammation, cell survival, and proliferation.[6][7] It achieves this by inhibiting IκBα kinase, which prevents the degradation of IκBα and the subsequent translocation of NF-κB to the nucleus.[6]
- **STAT3 Signaling:** IDOE has been shown to inhibit the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3).[5] Constitutive activation of STAT3 is common in many cancers and promotes tumor growth and immune evasion.[5]
- **MAPK Signaling:** The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK1/2, JNK, and p38, is also targeted by IDOE.[1][8] The effects can be cell-type specific, but it has been shown to enhance the activation of pro-apoptotic JNK and p38 while inhibiting the pro-proliferative ERK1/2.[8]
- **PI3K/AKT/mTOR Signaling:** This pathway is crucial for cell growth, proliferation, and survival. IDOE can inhibit the phosphorylation of key components of this pathway, leading to decreased cancer cell viability.[1]
- **Reactive Oxygen Species (ROS) Induction:** IDOE can induce the generation of ROS, leading to oxidative stress and subsequent cell death in cancer cells.[9][10]

Q3: In which cancer cell lines has IDOE shown activity?

A3: IDOE has demonstrated cytotoxic activity against a range of human cancer cell lines, including but not limited to:

- Triple-Negative Breast Cancer (TNBC)[5]
- Lung Cancer (A549)[11]
- Colon Cancer (HCT116, RKO)[9]
- Nasopharyngeal Carcinoma (CNE1, SUNE1)[8]
- Leukemia[8]

Data Presentation

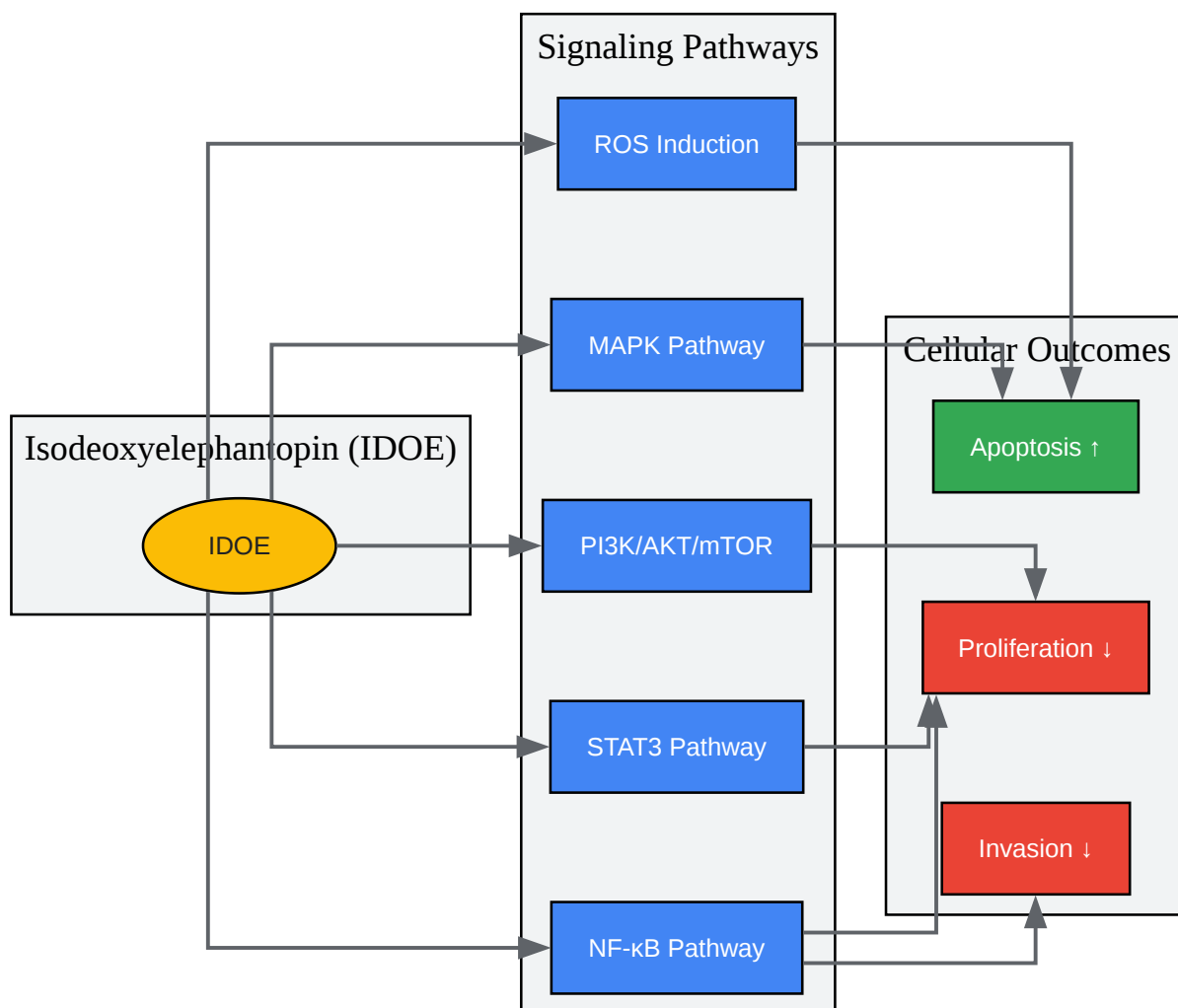
Table 1: In Vitro Cytotoxicity of **Isodeoxyelephantopin** (IC50 Values)

Cell Line	Cancer Type	IC50 Value	Exposure Time	Reference
MDA-MB-231	Triple-Negative Breast Cancer	50 μ M	48 hours	[12]
A549	Lung Cancer	10.46 μ g/mL	48 hours	[8] [11]
T47D	Breast Cancer	1.3 μ g/mL	Not Specified	[11]

Table 2: In Vivo Dosage of **Isodeoxyelephantopin**

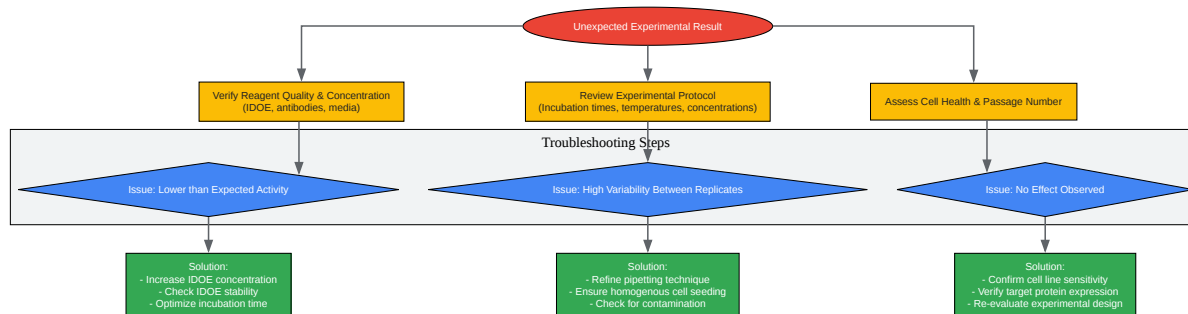
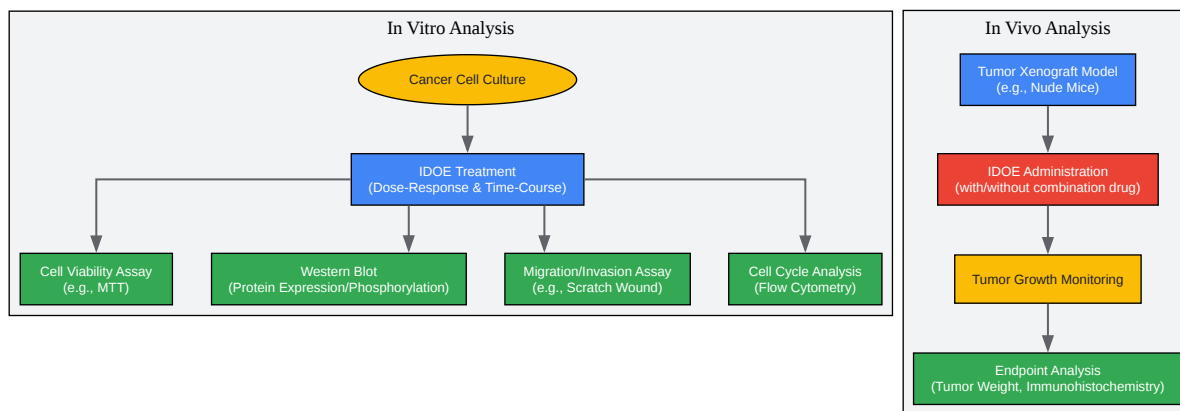
Animal Model	Cancer Type	Dosage	Route of Administration	Combination Agent	Reference
Nude Mice	Triple-Negative Breast Cancer	5 mg/kg	Not Specified	Paclitaxel (1 mg/kg)	[5]
Immunodeficient Mice	Colon Cancer	Not Specified	Not Specified	Cisplatin	[9]

Mandatory Visualizations



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Caption: Overview of signaling pathways modulated by IDOE.



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